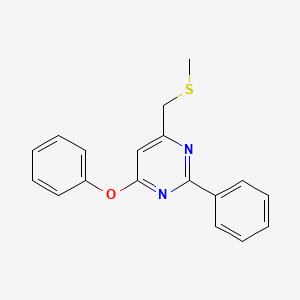
4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine
描述
4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a phenoxy group at the 6-position, a phenyl group at the 2-position, and a methylsulfanyl group at the 4-position of the pyrimidine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the reaction of 6-substituted uracil derivatives with arylsulfanyl groups. This method includes the lithiation of 1-substituted 6-(phenylsulfanyl)uracils followed by reaction with various electrophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated flow reactors and continuous processing techniques can further enhance the production yield and purity of the compound.
化学反应分析
Types of Reactions
4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenoxy and phenyl groups can undergo reduction under specific conditions.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenoxy and phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the phenoxy and phenyl groups enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
6-Phenoxy-2-phenylpyrimidine: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
4-Methylsulfanyl-2-phenylpyrimidine: Lacks the phenoxy group, affecting its reactivity and applications.
4-Phenoxy-2-phenylpyrimidine: Lacks the methylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
4-((Methylsulfanyl)methyl)-6-phenoxy-2-phenylpyrimidine is unique due to the combination of the phenoxy, phenyl, and methylsulfanyl groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(methylsulfanylmethyl)-6-phenoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-22-13-15-12-17(21-16-10-6-3-7-11-16)20-18(19-15)14-8-4-2-5-9-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCXTZCDVLISBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B3140330.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B3140333.png)
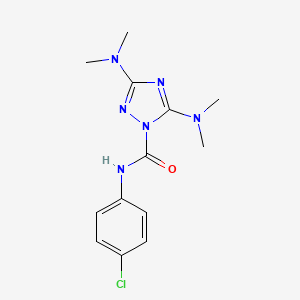
![4-Chlorothieno[2,3-C]pyridine](/img/structure/B3140348.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[hydroxy(methyl)amino]methylene}thiourea](/img/structure/B3140352.png)
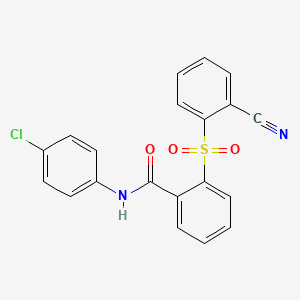
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]butanamide](/img/structure/B3140377.png)
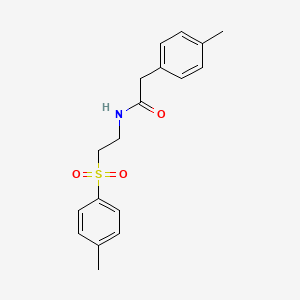
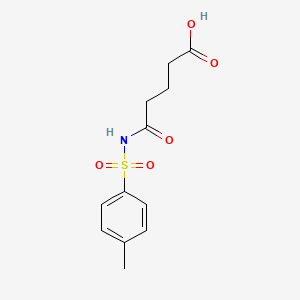
![Ethyl 2-({6-[(methylsulfanyl)methyl]-2-phenyl-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B3140406.png)
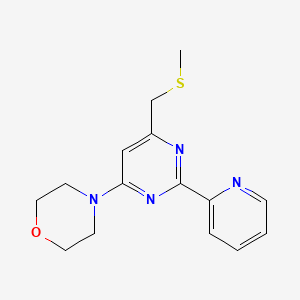
![2-(3-Phenyl-5-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3140419.png)
![4-Methylphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B3140424.png)
![3-phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3140431.png)
